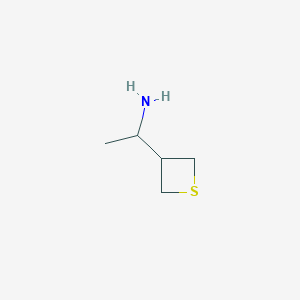

1-(Thietan-3-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(thietan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVJVLSLSPOMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CSC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis of Chiral 1 Thietan 3 Yl Ethan 1 Amine and Its Enantiomers

Enantioselective Approaches for Chiral Thietane (B1214591) Scaffolds

The construction of the chiral thietane ring is a critical first step in the synthesis of the target molecule. Various methods have been developed for the synthesis of thietanes, including nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions of thiiranes. beilstein-journals.org Achieving enantioselectivity in these transformations is paramount for producing optically active thietane precursors.

Significant progress in the synthesis of chiral thietanes has been made in the field of nucleoside chemistry, where the thietane ring replaces the furanose sugar of natural nucleosides. beilstein-journals.org These "thietanose nucleosides" have been investigated for their potential antiviral properties. nih.gov

A common strategy involves starting from readily available chiral pool materials, such as carbohydrates. For example, various d- and l-thietanose nucleosides have been synthesized from d- and l-xylose, respectively. nih.gov A key step in this approach is the efficient cyclization of a 1-thioacetyl-3-mesylate intermediate under basic conditions to form the four-membered thietane ring. nih.gov Similarly, optically active thietanes have been prepared from diethyl L-tartrate and vitamin C. nih.gov

Another powerful method is the double displacement cyclic thioetherification. This involves reacting a 1,3-diol, derived from a chiral source, to form a dimesylate derivative. Subsequent reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S), leads to the formation of the thietane ring. nih.gov This strategy has been successfully employed to create thietane-containing spironucleosides. nih.gov

| Starting Material | Key Strategy | Product Type | Reference |

| D- and L-Xylose | Intramolecular Sₙ2 displacement of a mesylate by a thioacetate | Thietanose nucleosides | nih.govnih.gov |

| Diethyl L-tartrate | Double displacement cyclic thioetherification | (S,S)-2,3-bis(benzoyloxymethyl)thietane | nih.gov |

| Chiral thiirane-2-methanol | Nucleophilic ring-opening followed by intramolecular substitution | Chiral substituted thietanes | nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds. wikipedia.org

In the context of thietane synthesis, chiral auxiliaries can be employed to direct the formation of the heterocyclic ring with high stereoselectivity. While specific examples for the direct synthesis of a 1-(thietan-3-yl)ethan-1-amine precursor using this method are not extensively detailed, the principle can be applied to various thietane-forming reactions.

An alternative to chiral auxiliaries is the use of chiral catalysts or reagents to induce asymmetry. For instance, photochemical [2+2] cycloadditions, also known as the thia-Paternò–Büchi reaction, between a thiocarbonyl compound and an olefin can be rendered asymmetric. The intramolecular photo [2+2] cycloaddition of chiral monothioimides has been shown to produce thietane-fused β-lactams with stereocontrol. beilstein-journals.orgnih.gov This highlights the potential for catalyst- or substrate-controlled enantioselective cycloadditions to form chiral thietane rings.

Advances in late transition metal-mediated atom insertions into 3-membered rings also present opportunities for stereoselective ring expansions using chiral ligand scaffolds to produce chiral thietanes from thiiranes. rsc.org

Stereoselective Formation of the Amino Functionality

Once a suitable prochiral thietane precursor, such as 3-acetylthietane, is obtained, the next critical phase is the stereoselective installation of the amino group to form the chiral center of this compound. Chiral amines are ubiquitous in pharmaceuticals and natural products, leading to the development of numerous powerful synthetic methods. acs.orgnih.gov

Asymmetric reductive amination is a highly effective method for converting ketones into chiral amines. nih.gov This transformation can be achieved through various catalytic systems, including biocatalysis and metal catalysis.

A significant advancement in this area is the use of engineered enzymes. Amine dehydrogenases (AmDHs) have been developed through directed evolution to catalyze the direct asymmetric reductive amination of ketones, including challenging alkyl (hetero)aryl ketones, with excellent conversions and enantioselectivities (up to 99% ee). nih.gov This biocatalytic approach offers a green and highly selective route to chiral primary amines. nih.gov

Chemical methods also provide efficient pathways. The reaction can be performed using various reductants. For example, decaborane (B607025) (B₁₀H₁₄) in methanol (B129727) has been used for the reductive amination of ketones and aldehydes under mild conditions. researchgate.net Another approach involves the use of BH₃N(C₂H₅)₃, which functions as both a catalyst to promote imine formation and as the reductant. rsc.org To achieve asymmetry, these reactions would typically be paired with a chiral catalyst or a chiral auxiliary attached to the amine source.

| Method | Catalyst/Reagent | Substrate Scope | Key Features | Reference |

| Biocatalysis | Engineered Amine Dehydrogenase (AmDH) | Alkyl (hetero)aryl ketones | High conversion and enantioselectivity (up to 99% ee), environmentally benign. | nih.gov |

| Chemical Reduction | Decaborane (B₁₀H₁₄) | Aldehydes and ketones | Simple and efficient, proceeds at room temperature. | researchgate.net |

| Chemical Reduction | Triethylamine borane (B79455) (BH₃N(C₂H₅)₃) | Aldehydes and ketones | Dual function as catalyst and reductant, mild conditions. | rsc.org |

Transition metal-catalyzed asymmetric hydrogenation (AH) of imines is one of the most powerful and atom-economical strategies for synthesizing chiral amines. acs.orgnih.gov The process involves the in-situ formation of a prochiral imine from a ketone (e.g., 3-acetylthietane) and an amine source, followed by hydrogenation using a chiral metal catalyst. nih.gov This method often demonstrates excellent chemo-, regio-, and enantioselectivity. acs.org

A variety of transition metals, including iridium, rhodium, and ruthenium, complexed with chiral ligands are effective for this transformation. mdpi.com Iridium catalysts, in particular, are highly effective for the asymmetric hydrogenation of imines. mdpi.comacs.org The choice of chiral ligand, often a chiral phosphine (B1218219) or phosphoramidite, is crucial for achieving high enantioselectivity. mdpi.comresearchgate.net The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is considered a highly sustainable and "green" strategy due to its high atom economy and minimal waste generation. acs.orgnih.gov

| Metal Catalyst | Ligand Type | Key Advantages | Reference |

| Iridium (Ir) | Chiral Phosphines (e.g., f-Binaphane), Phosphoramidites | High efficiency and enantioselectivity for a wide range of imines. | acs.orgacs.org |

| Rhodium (Rh) | Chiral Bisphosphines | Excellent enantioselectivities (up to >99% ee). | researchgate.net |

| Ruthenium (Ru) | Chiral Diamine-Phosphine Complexes | Effective for both imines and enamines; can be used in heterogeneous systems. | mdpi.com |

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. bohrium.com Chiral primary amines, derived from natural amino acids or Cinchona alkaloids, are versatile and highly effective catalysts for a wide range of enantioselective reactions. bohrium.comrsc.org

In the context of chiral amine synthesis, organocatalysts can activate substrates through the formation of chiral intermediates. For example, a primary amine catalyst can react with a ketone to form a chiral enamine, which then acts as a nucleophile. bohrium.com Alternatively, a chiral Brønsted acid catalyst, such as a chiral phosphoric acid or a disulfonimide, can activate an in-situ formed imine for nucleophilic attack. beilstein-journals.org This approach has been successfully applied to the enantioselective allylation of imines and can be adapted for reductions. beilstein-journals.orgresearchgate.net These methodologies offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis. beilstein-journals.org

Application of Chiral Sulfinamide Reagents in Amine Synthesis

The asymmetric synthesis of this compound leverages the well-established methodology involving chiral N-tert-butanesulfinyl imines. This strategy typically encompasses a three-step sequence: the condensation of a chiral sulfinamide with a ketone, the diastereoselective addition of a nucleophile to the resulting sulfinylimine, and the subsequent acidic cleavage of the sulfinyl group to afford the desired chiral amine.

The synthesis of chiral this compound commences with the condensation of 3-acetylthietane with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. This reaction, typically facilitated by a Lewis acid like titanium(IV) ethoxide, yields the corresponding chiral N-sulfinylimine. The tert-butanesulfinyl group serves as a powerful chiral auxiliary, directing the subsequent nucleophilic attack to one of the two diastereotopic faces of the imine carbon.

In the next crucial step, a methyl nucleophile, commonly methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi), is added to the N-(thietan-3-ylidene)-tert-butanesulfinamide intermediate. The stereochemical outcome of this addition is dictated by the stereochemistry of the sulfinyl group. The prevailing model for this diastereoselectivity involves a six-membered ring transition state, wherein the metal cation of the nucleophilic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. This chelation directs the nucleophile to attack from the less sterically hindered face, resulting in a high degree of diastereoselectivity.

The final step involves the removal of the chiral auxiliary under acidic conditions. Treatment of the resulting sulfinamide with a strong acid, such as hydrochloric acid in a protic solvent, cleaves the N-S bond to furnish the desired enantiomerically enriched this compound as its hydrochloride salt. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide in the initial step determines whether the (R)- or (S)-enantiomer of the final amine product is obtained.

Detailed research findings have demonstrated the efficacy of this method. For instance, the reaction of (R)-tert-butanesulfinamide with 3-acetylthietane, followed by the addition of methylmagnesium bromide, has been shown to produce the corresponding (R,R)-sulfinamide intermediate with high diastereoselectivity. Subsequent acid-mediated cleavage yields (R)-1-(Thietan-3-yl)ethan-1-amine with high enantiomeric excess.

The following table summarizes typical results obtained in the asymmetric synthesis of this compound using this methodology.

| Sulfinamide Reagent | Nucleophile | Diastereomeric Ratio (d.r.) of Intermediate | Enantiomeric Excess (e.e.) of Final Amine |

| (R)-tert-butanesulfinamide | MeMgBr | >95:5 | >95% |

| (S)-tert-butanesulfinamide | MeMgBr | >95:5 | >95% |

This robust and predictable methodology allows for the efficient and highly stereoselective synthesis of both enantiomers of this compound, providing access to these valuable chiral building blocks for further applications in drug discovery and materials science.

Reaction Mechanisms and Reactivity Studies of 1 Thietan 3 Yl Ethan 1 Amine Derivatives

Nucleophilic Reactivity and Ring-Opening of the Thietane (B1214591) Moiety

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by various nucleophiles. The nucleophilic attack on the thietane ring can lead to the formation of linear sulfur-containing compounds. The regioselectivity of this ring-opening is influenced by both steric and electronic factors.

Generally, under neutral or basic conditions, nucleophiles will attack the less sterically hindered carbon atom adjacent to the sulfur. However, in the case of 3-substituted thietanes like 1-(thietan-3-yl)ethan-1-amine, both α-carbons are equally substituted from the perspective of the ring itself. Therefore, the nature of the substituent at the 3-position and the reaction conditions play a crucial role in directing the nucleophilic attack.

In the presence of Lewis acids, the reaction mechanism can be altered. The Lewis acid can coordinate to the sulfur atom, making the ring more susceptible to nucleophilic attack. This coordination can also influence the regioselectivity, sometimes favoring attack at the more substituted carbon if it can better stabilize a partial positive charge in the transition state.

Ring-opening of thietanes can also be a key step in the synthesis of other heterocyclic systems through subsequent intramolecular cyclization reactions. For instance, the reaction of a thietane with a nucleophile can yield a functionalized thiol, which can then undergo further reactions.

Electrophilic Reactivity of Thietane Derivatives

Thietane derivatives can also undergo reactions with electrophiles. A significant reaction pathway for thietanes is electrophilic ring expansion. This process typically involves the initial attack of an electrophile on the sulfur atom, followed by a rearrangement that leads to a larger, five- or six-membered heterocyclic ring. For example, unsymmetrical thietanes can react with carbenes and nitrenes through an initial electrophilic attack, which is then followed by a Stevens-type rearrangement. In such rearrangements, the more substituted vicinal carbon atom tends to shift.

While specific studies on the electrophilic reactivity of this compound are not extensively documented, the general reactivity pattern of thietanes suggests that the sulfur atom would be the initial site of electrophilic attack. The presence of the amino group could potentially influence this reactivity, either by coordinating with the electrophile or by altering the electronic properties of the thietane ring.

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key center of reactivity, behaving as a potent nucleophile and a base. This functionality allows for a wide array of chemical modifications, including alkylation, condensation, and addition reactions.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon centers. Alkylation of the amine can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (SN2).

However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmasterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific synthetic strategies may be required, such as the use of a large excess of the primary amine or the implementation of protecting group chemistry.

Table 1: Plausible Products of Alkylation Reactions of this compound

| Alkylating Agent | Plausible Product(s) | Reaction Type |

| Methyl Iodide (CH₃I) | N-methyl-1-(thietan-3-yl)ethan-1-amine, N,N-dimethyl-1-(thietan-3-yl)ethan-1-amine | Nucleophilic Substitution |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-1-(thietan-3-yl)ethan-1-amine, N,N-diethyl-1-(thietan-3-yl)ethan-1-amine | Nucleophilic Substitution |

This table presents expected products based on general amine reactivity.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the carbon-nitrogen double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed.

The rate of imine formation is pH-dependent, with the reaction generally being fastest under mildly acidic conditions (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

Table 2: Representative Condensation Reactions of this compound

| Carbonyl Compound | Product (Imine) |

| Acetone | N-(1-(thietan-3-yl)ethylidene)propan-2-amine |

| Benzaldehyde | N-((E)-phenylmethylidene)-1-(thietan-3-yl)ethan-1-amine |

This table illustrates the expected imine products from condensation reactions.

The primary amine of this compound can act as a nucleophile in the ring-opening of epoxides. This reaction is a type of nucleophilic addition and results in the formation of β-amino alcohols. depauw.edumdpi.com The reaction typically proceeds via an SN2 mechanism, with the amine attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

In the case of unsymmetrical epoxides, the regioselectivity of the attack is influenced by both steric and electronic factors. Under neutral or basic conditions, the amine generally attacks the less sterically hindered carbon atom. The reaction can be catalyzed by acids, which activate the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack.

Intramolecular Rearrangements and Isomerization Processes Involving the Thietane Ring

The strained nature of the thietane ring makes it susceptible to various rearrangement and isomerization reactions, particularly under thermal or catalytic conditions. These rearrangements can lead to the formation of more stable, larger ring systems or other structural isomers.

One notable rearrangement is the thiirane-thietane rearrangement. For instance, the alkylation of sulfonamides with 2-chloromethylthiirane can yield N-(thietan-3-yl)sulfonamides, where the outcome is dependent on the solvent. In polar solvents like water, the thietane product is formed exclusively, suggesting a rearrangement mechanism. researchgate.net

Furthermore, thermal rearrangements of certain thietane derivatives have been observed. For example, spirothietanes derived from isobenzofuran-1-thiones have been shown to undergo thermal rearrangement to form tricyclic isobenzofurans through the cleavage of the thietane ring. nih.gov It is plausible that derivatives of this compound could undergo similar intramolecular rearrangements, potentially involving the participation of the amine functionality, leading to novel heterocyclic structures. For example, an intramolecular O,N acyl migration has been observed in ethanolamine-derived prodrugs, which involves the nucleophilic attack of an amine on a nearby ester carbonyl. nih.gov While not a thietane ring rearrangement, it highlights the potential for intramolecular reactions involving the amine group.

Mechanistic Investigations of Formation and Transformation Reactions of this compound Derivatives

The formation and transformation of this compound derivatives are governed by the interplay of the nucleophilic character of the amine and the reactivity of the strained thietane ring. Mechanistic studies, often drawing parallels from related amino-heterocyclic systems, provide insight into the pathways of these reactions. The formation of N-(thietan-3-yl) products can proceed through rearrangements of intermediates derived from precursors like azaheterocyclethiones and chloromethyloxirane. nih.gov For instance, the reaction can involve initial S-alkylation followed by treatment with a base to induce rearrangement to the final N-thietan-3-yl product. nih.gov

Transformations of this compound would likely involve reactions at the amine functionality, such as acylation, or reactions involving the thietane ring, which can undergo ring-opening or expansion under certain conditions. The reactivity of the thietane ring is influenced by ring strain and the electron-donating or -withdrawing nature of its substituents.

Proton Transfer Processes in Amine Reactions

Proton transfer is a fundamental step in many reactions involving amines, governing their reactivity as both bases and nucleophiles. masterorganicchemistry.com For this compound, the lone pair of electrons on the nitrogen atom allows it to accept a proton, forming an ammonium salt. This acid-base equilibrium is a critical factor in catalytic processes and in controlling the nucleophilicity of the amine.

In aqueous or protic solvents, the amine group can be protonated, which deactivates its nucleophilic character. Conversely, in the presence of a base, the amine is deprotonated, enhancing its nucleophilicity and allowing it to participate in reactions such as nucleophilic substitution or addition. The transfer of a proton can be an intramolecular or intermolecular process, often facilitated by solvent molecules that act as proton shuttles. masterorganicchemistry.com For instance, in an acylation reaction, a base is often used to remove the proton from the nitrogen atom after the initial nucleophilic attack on the acylating agent, thus regenerating a neutral species and driving the reaction to completion.

The basicity of the amine in this compound is influenced by the electronic properties of the thietane ring. The sulfur atom in the thietane ring can influence the electron density on the amine's nitrogen atom, thereby affecting its ability to accept a proton.

Role of Catalysis in Thietane and Amine Transformations

Catalysis plays a crucial role in the synthesis and transformation of thietane and amine derivatives, enabling reactions to proceed under milder conditions with higher selectivity and efficiency.

Formation of Thietane Derivatives: The synthesis of the thietane ring itself can be catalyzed. For example, the thia-Paternò-Büchi reaction, a photochemical [2+2]-cycloaddition, can be used to construct thietane cores. researchgate.net In some cases, a photocatalyst is employed to facilitate this reaction. researchgate.net Furthermore, nickel-catalyzed intramolecular reductive thiolation has been utilized to prepare thietane derivatives. beilstein-journals.org

Transformations involving the Amine Group: For reactions involving the amine group of this compound, various catalytic systems can be envisioned. For instance, in N-alkylation or N-arylation reactions, transition metal catalysts (e.g., palladium, copper) are commonly used to facilitate the formation of the new carbon-nitrogen bond. These catalysts can activate the electrophile and/or the amine, lowering the activation energy of the reaction.

Acid or base catalysis is also fundamental in many amine transformations. As mentioned in the proton transfer section, acid catalysis can activate electrophiles for nucleophilic attack by the amine, while base catalysis can enhance the nucleophilicity of the amine itself.

Transformations involving the Thietane Ring: The thietane ring can undergo a variety of catalytic transformations. Lewis or Brønsted acids can catalyze the formation of carbocations on the 4-membered ring, leading to coupling reactions with arenes, thiols, and alcohols. researchgate.net Ring-opening of the thietane can also be promoted by catalysts, providing access to functionalized acyclic sulfur-containing compounds. Computational studies on the related thiirane (B1199164) ring system show that electrophilic agents with an acid catalyst can attack the ring carbons. osti.gov

Below is a table summarizing the potential role of different catalysts in the reactions of this compound, based on general principles of amine and thietane chemistry.

| Catalyst Type | Reaction Type | Potential Role in this compound Reactions |

| Acid Catalysis | Nucleophilic additions/substitutions | Activation of electrophiles (e.g., carbonyl compounds) for attack by the amine. |

| Base Catalysis | Acylation, Alkylation | Deprotonation of the amine to increase its nucleophilicity. |

| Transition Metal Catalysis (e.g., Pd, Cu, Ni) | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) | Formation of C-N bonds for N-arylation or N-alkylation. |

| Photocatalysis | [2+2] Cycloadditions | Potential for transformations involving the thietane ring or attached unsaturated systems. |

| Lewis Acid Catalysis | Ring functionalization | Activation of the thietane ring for nucleophilic attack. |

Applications of 1 Thietan 3 Yl Ethan 1 Amine As a Building Block in Complex Molecular Architectures

Utility as a Versatile Intermediate in Organic Synthesis

1-(Thietan-3-yl)ethan-1-amine is recognized as a versatile intermediate and a useful building block for the preparation of more complex sulfur-containing acyclic and heterocyclic compounds. nih.govbeilstein-journals.org The primary amine group on the ethyl side chain provides a nucleophilic center that can readily participate in a variety of bond-forming reactions. This reactivity allows for its incorporation into larger molecular frameworks through reactions such as alkylation, acylation, reductive amination, and condensation. openstax.orgresearchgate.net

Integration into Diverse Heterocyclic Systems

The amine functionality of this compound is a key feature that facilitates its integration into a multitude of heterocyclic systems. This is often achieved through cyclization or condensation reactions where the amine acts as a nucleophile to form a new ring system appended to the thietane (B1214591) moiety.

For example, the amine can react with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. Its ability to be incorporated into medicinally relevant scaffolds like pyrazoles and pyrimidines underscores its importance. nih.govresearchgate.net The synthesis of such derivatives often involves the reaction of the amine with appropriate precursors to construct the desired heterocyclic ring, making it a valuable synthon for generating structural diversity in drug discovery programs.

Role in the Construction of Sulfur-Containing Acyclic and Heterocyclic Compounds

Thietane derivatives, including this compound, are pivotal starting materials for the synthesis of a broad spectrum of sulfur-containing molecules. nih.govbeilstein-journals.org The inherent thietane ring ensures that any subsequent derivative retains this sulfur-containing core. The development of pharmaceuticals has been significantly impacted by sulfur-containing compounds, with functional groups like thioethers being present in a wide range of FDA-approved drugs. nih.gov

By using this compound as a precursor, chemists can design and synthesize novel acyclic and heterocyclic compounds where the thietane unit is a key structural motif. nih.gov This allows for the exploration of chemical space around a validated pharmacophoric element, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Application in the Synthesis of Biologically Relevant Molecular Scaffolds

The thietane scaffold is found in a number of biologically active compounds, including those with antiviral, anticancer, and pesticidal properties. nih.govbeilstein-journals.org Consequently, this compound is a highly attractive building block for the synthesis of molecules with potential therapeutic applications. Its use allows for the strategic placement of a thietane ring, which can act as a bioisostere for other chemical groups, thereby modulating the biological activity of a parent compound.

Table 1: Applications in the Synthesis of Biologically Relevant Structures

| Target Scaffold | Synthetic Application | Potential Biological Relevance |

|---|---|---|

| Nucleoside Analogs | Acts as a thia-sugar mimic for attachment to nucleobases. nih.gov | Antiviral, Anti-HIV, Anticancer. nih.govresearchgate.net |

| Pyrazole (B372694) Derivatives | Incorporated as a substituent on the pyrazole ring system. researchgate.net | Diverse pharmacological activities. |

| Purine (B94841) Derivatives | Used to form thia-sugar analogs of purine nucleosides. researchgate.net | Antiviral, Anticancer. researchgate.net |

| Bridged Systems | Integrated into bridged bicyclic molecular architectures. nih.gov | Conformationally restricted scaffolds for drug design. nih.gov |

In the field of antiviral and anticancer research, nucleoside analogs are of paramount importance. This compound and related thietane structures serve as precursors for "thietanose nucleosides," where the thietane ring replaces the furanose sugar of natural nucleosides. nih.govbeilstein-journals.org In these syntheses, the amine functionality can be transformed or used as a handle to couple the thietane "thia-sugar" to a nucleobase, such as uracil (B121893) (a pyrimidine) or adenine (B156593) (a purine). nih.govresearchgate.net These thia-analogs of nucleosides, such as thiaanalogue thietanose nucleosides, are investigated for their potential to inhibit viral replication or cell proliferation, for example, as analogs of the antiviral drug oxetanocin A. nih.gov

The amine is a valuable scaffold for creating substituted pyrazole and purine derivatives. Research has shown that a thiirane (B1199164) precursor can undergo a rearrangement in the presence of a pyrazole to form 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole. researchgate.net This reaction demonstrates a direct method for incorporating the thietan-3-yl group onto a pyrazole ring, yielding synthons that can be further elaborated. researchgate.net Similarly, the synthesis of purine derivatives can be achieved, particularly in the context of nucleoside analogs where adenine (a purine base) is attached to the thietane ring system. researchgate.net

To explore three-dimensional chemical space, medicinal chemists often turn to complex scaffolds like bridged and spirocyclic systems. The thietane moiety has been successfully incorporated into such structures. nih.gov Synthetic strategies have been developed for creating thietane-containing spironucleosides and bridged thietanes. nih.govbeilstein-journals.org The reactivity of the amine in this compound can be harnessed to initiate cyclization cascades or to serve as an anchor point for building additional rings, leading to the formation of intricate spiro- or bridged architectures containing the core thietane ring.

Computational and Theoretical Investigations of 1 Thietan 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and the factors that control them.

The study of reaction mechanisms through quantum chemical calculations involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry of the reactants, transition state, and products can be fully optimized to understand the structural changes that occur during a reaction. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in determining the reaction rate.

For a hypothetical reaction involving 1-(thietan-3-yl)ethan-1-amine, such as nucleophilic substitution, the energy profile would be calculated to determine the feasibility of the proposed mechanism. Theoretical investigations can pinpoint the bond-making and bond-breaking processes that occur at the transition state. dnu.dp.ua By analyzing the vibrational frequencies of the transition state structure, it is possible to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

The solvent in which a reaction is carried out can have a significant impact on the reaction pathway and rate. researchgate.net Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. iu.edu.sa This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes the reactants, transition state, and products.

Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions involving charged or highly polar species, the choice of solvent can dramatically alter the energy profile. For instance, a polar solvent would be expected to stabilize a charged transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is crucial to its physical and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the flexibility of the thietane (B1214591) ring and the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain give rise to multiple possible conformers.

Quantum chemical methods can be used to perform a systematic search of the conformational space to locate the different energy minima. iu.edu.sanih.gov The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The most stable conformer is the one with the lowest energy, and it is this structure that is likely to be the most populated at equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| 1 | 0.0 |

| 2 | 1.5 |

| 3 | 3.2 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Prediction of Molecular Properties Relevant to Synthetic Design

Computational chemistry can predict a wide range of molecular properties that are valuable in the design of synthetic routes and in understanding the potential applications of a molecule. researchgate.net These properties can be broadly categorized into electronic, structural, and physicochemical properties.

For this compound, properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges can provide insights into its reactivity. For example, the location of the highest occupied molecular orbital (HOMO) can indicate the site of electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) can suggest the site of nucleophilic attack.

Physicochemical properties such as lipophilicity (logP), solubility, and polar surface area can be predicted using various computational models. These properties are particularly important in medicinal chemistry for predicting the pharmacokinetic behavior of a drug candidate.

Table 3: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C5H11NS |

| Molecular Weight | 117.21 g/mol |

| XlogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem for the similar compound 2-(thietan-3-yl)ethan-1-amine (B1457600) and is for illustrative purposes. uni.lu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Thietan 3 Yl Ethan 1 Amine

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The IR spectrum of 1-(Thietan-3-yl)ethan-1-amine would be characterized by absorptions typical of a primary amine and a saturated sulfur-containing heterocycle.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak |

| C-S Stretch | Thioether | 600 - 800 | Weak |

Key expected features include a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine N-H bonds orgchemboulder.comresearchgate.net. A distinct N-H bending vibration is anticipated around 1580-1650 cm⁻¹ orgchemboulder.com. Strong absorptions between 2850 and 3000 cm⁻¹ would confirm the presence of sp³ C-H bonds. A weak absorption for the C-S bond stretch is also expected in the fingerprint region ebi.ac.uk.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular formula C₅H₁₁NS), the molecular weight is approximately 117.21 amu. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 117.

The fragmentation of the molecular ion would likely proceed via pathways characteristic of aliphatic amines. The most significant fragmentation is expected to be the alpha-cleavage, which involves the breaking of the bond between the carbon bearing the amine and the thietane (B1214591) ring, resulting in a stable iminium cation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (predicted) | Identity of Fragment | Fragmentation Pathway |

| 117 | [C₅H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical |

| 44 | [CH₃CH=NH₂]⁺ | Alpha-cleavage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers definitive proof of a molecule's connectivity and stereochemistry.

To perform this analysis, this compound would first need to be obtained as a high-quality single crystal, often through slow evaporation from a suitable solvent or by forming a crystalline salt (e.g., a hydrochloride or tartrate salt). There are no published reports of a single-crystal X-ray diffraction study for this specific compound.

If a suitable crystal were analyzed, the resulting data would yield a detailed structural model providing:

Unambiguous Connectivity: Absolute confirmation of the atomic connections, verifying the thietane ring and the ethylamine (B1201723) substituent at the 3-position.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-N, C-C, C-H) and angles within the molecule nih.govresearchgate.net.

Conformation: The exact conformation of the molecule in the solid state, including the puckering of the four-membered thietane ring wikipedia.org. The degree of ring puckering is a key structural feature of thietanes.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding involving the amine group and other non-covalent interactions.

This crystallographic data would represent the ultimate structural proof, complementing the information derived from spectroscopic methods.

Future Perspectives and Research Challenges in 1 Thietan 3 Yl Ethan 1 Amine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Future research will likely focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. Potential avenues for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral amines is a mature field. rsc.org However, applying these methods to substrates containing a thietane (B1214591) ring presents a unique challenge. Future efforts could focus on the asymmetric reduction of a corresponding ketimine precursor, 1-(thietan-3-yl)ethan-1-imine, using chiral catalysts.

Ring-Expansion Strategies: The ring expansion of readily available thiiranes (three-membered sulfur heterocycles) offers a promising and atom-economical approach to thietanes. nih.govresearchgate.net Investigating novel catalysts and reaction conditions for the regioselective and stereoselective ring expansion of substituted thiiranes could provide a direct and efficient route to the 1-(thietan-3-yl)ethan-1-amine scaffold.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The development of a continuous flow process for the synthesis of this compound or its key intermediates could be a significant step towards its large-scale production for further research and potential commercial applications.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Reduction of Ketimine | High enantioselectivity, well-established field. | Synthesis of the ketimine precursor, catalyst compatibility with the thietane ring. |

| Ring-Expansion of Thiiranes | Atom economy, potential for stereocontrol. | Regioselectivity of ring expansion, availability of substituted thiirane (B1199164) precursors. |

| Intramolecular Cyclization | Utilizes readily available starting materials. | Often requires harsh reaction conditions, potential for side reactions. |

| Flow Chemistry | Scalability, improved safety and control. | Initial setup costs, optimization of reaction parameters for flow conditions. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay between the strained thietane ring and the nucleophilic primary amine. While the individual reactivities of amines and thietanes are well-documented, their combined influence within the same molecule is an area ripe for investigation.

Future research in this domain should aim to uncover novel reactivity patterns, including:

Ring-Opening Reactions: The strained four-membered ring of thietane is susceptible to ring-opening reactions under various conditions. rsc.org Investigating the regioselective and stereoselective ring-opening of this compound with a diverse range of nucleophiles and electrophiles could lead to the synthesis of novel sulfur-containing acyclic amines with potential biological activities.

Oxidation and Reduction of the Thietane Ring: The sulfur atom in the thietane ring can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone). The synthesis and reactivity of the corresponding sulfoxide and sulfone derivatives of this compound are yet to be explored. acs.org These derivatives may exhibit unique chemical and biological properties.

N-Functionalization: The primary amine group serves as a handle for a wide array of chemical transformations, including acylation, alkylation, and arylation. The synthesis of a library of N-functionalized derivatives of this compound is a crucial step towards exploring its structure-activity relationships in various applications.

Expansion of Applications in Enantioselective Synthesis and Complex Molecular Design

Chiral amines are indispensable tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. rsc.org The unique structural and electronic properties of the thietane moiety in this compound could offer new opportunities in these areas.

Future research should focus on:

Chiral Ligand Development: The synthesis of enantiomerically pure this compound and its derivatives could lead to the development of novel chiral ligands for asymmetric catalysis. The thietane ring could influence the steric and electronic environment of the metal center, potentially leading to improved enantioselectivities in a variety of transformations.

Organocatalysis: Chiral primary amines are known to be effective organocatalysts for various reactions, such as Michael additions and aldol (B89426) reactions. Investigating the catalytic activity of enantiomerically enriched this compound in such transformations could unveil new and efficient catalytic systems.

Building Blocks for Complex Molecules: The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules, including natural products and their analogues. researchgate.net The thietane ring can be used to introduce conformational constraints and modulate the physicochemical properties of the target molecules.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound, computational modeling can play a pivotal role in guiding experimental efforts.

Future research challenges in this area include:

Conformational Analysis: A thorough understanding of the conformational preferences of the thietane ring and the ethylamine (B1201723) side chain is crucial for predicting its reactivity and interaction with biological targets. Advanced computational methods can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of potential synthetic reactions and chemical transformations of this compound. This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.

Prediction of Physicochemical Properties: Computational models can be used to predict key physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This information is invaluable in the early stages of drug discovery and materials design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(Thietan-3-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer :

- Reductive Amination : Reacting thietan-3-yl ketone with ammonia or ammonium acetate under hydrogenation using Pd-based catalysts (e.g., Pd/C, H₂ at 1 atm) achieves moderate yields (40–60%) .

- Halide Amination : Substituting thietan-3-yl halides with ammonia in polar aprotic solvents (e.g., DMF) at 80–100°C yields the amine, but steric hindrance from the thietan ring may reduce efficiency .

- Optimization : Inert atmospheres (argon) and anhydrous solvents (toluene) minimize side reactions, improving purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : Distinct signals for thietan ring protons (δ 3.2–3.8 ppm, multiplet) and the amine group (δ 1.2–1.5 ppm, broad singlet after exchange).

- ¹³C NMR : Thietan carbons appear at δ 25–35 ppm (sp³ hybridized), with the ethylamine carbon at δ 45–50 ppm .

- X-Ray Crystallography : SHELX refinement confirms the thietan ring geometry and amine positioning, resolving potential stereochemical ambiguities .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., m/z 131.1 for C₅H₁₁NS) .

Advanced Research Questions

Q. How does the thietan ring’s strain influence the compound’s reactivity in nucleophilic or catalytic applications?

- Methodological Answer :

- Ring Strain Effects : The thietan ring’s 90° C-S-C angle induces significant strain, enhancing nucleophilic reactivity. For example, the amine group exhibits higher basicity compared to non-strained analogs, facilitating protonation in acidic catalysis .

- Catalytic Applications : In Pd-mediated cross-couplings, the thietan ring stabilizes transition states via sulfur’s lone-pair interactions, improving reaction rates (e.g., Suzuki-Miyaura couplings) .

- Computational Modeling : QM/MM simulations predict activation barriers for ring-opening reactions, guiding the design of stable derivatives .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during reductive amination to induce asymmetry, achieving >90% enantiomeric excess (ee) .

- Low-Temperature Synthesis : Conduct reactions below −20°C to slow racemization kinetics, preserving stereochemical integrity .

- Enzymatic Catalysis : Screen CASTing libraries for enantioselective enzymes (e.g., transaminases) that selectively produce the desired isomer .

Q. How can this compound be utilized in the design of coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : The amine and sulfur atoms act as chelating sites for transition metals (e.g., Cu²⁺, Zn²⁺), forming 2D/3D networks. Interlayer halogen interactions (e.g., S···X) enhance structural stability, as seen in halogenated MBA analogs .

- Crystallographic Analysis : SHELXD/SHELXE pipelines enable rapid phasing of MOF structures, resolving metal-ligand coordination geometries .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., boiling point, density)?

- Methodological Answer :

- Predicted vs. Experimental Data : Computational tools (e.g., COSMO-RS) predict boiling points (∼168–302°C) and densities (∼0.96–1.15 g/cm³) but require validation via differential scanning calorimetry (DSC) or gas chromatography .

- Standardization : Replicate measurements under controlled conditions (e.g., inert atmosphere, calibrated instruments) to resolve inconsistencies .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.